4-(4-Iodobenzoyl)piperazin-2-one
CAS No.:
Cat. No.: VC19942281
Molecular Formula: C11H11IN2O2
Molecular Weight: 330.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11IN2O2 |
|---|---|
| Molecular Weight | 330.12 g/mol |
| IUPAC Name | 4-(4-iodobenzoyl)piperazin-2-one |
| Standard InChI | InChI=1S/C11H11IN2O2/c12-9-3-1-8(2-4-9)11(16)14-6-5-13-10(15)7-14/h1-4H,5-7H2,(H,13,15) |
| Standard InChI Key | ISBIAJVZZFEBLG-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)I |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 4-(4-Iodobenzoyl)piperazin-2-one comprises a six-membered piperazine ring with a ketone group at the 2-position and a 4-iodobenzoyl substituent at the 4-position. The piperazine ring typically adopts a chair conformation, as observed in analogous structures such as 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, where the ring’s chair conformation minimizes steric strain . The dihedral angle between the benzoyl group and the aromatic ring in related compounds is approximately 80°, suggesting a similar spatial arrangement in 4-(4-Iodobenzoyl)piperazin-2-one .
Table 1: Calculated Physicochemical Properties of 4-(4-Iodobenzoyl)piperazin-2-one
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁IN₂O₂ |
| Molecular Weight | 329.13 g/mol |
| IUPAC Name | 4-(4-Iodobenzoyl)piperazin-2-one |
| Key Functional Groups | Piperazin-2-one, Iodobenzoyl |
The presence of the iodine atom introduces significant steric and electronic effects, influencing both reactivity and intermolecular interactions. For instance, iodine’s polarizability enhances halogen-bonding capabilities, which can stabilize crystal packing or ligand-receptor interactions .
Synthetic Pathways and Methodological Considerations
Retrosynthetic Analysis
The synthesis of 4-(4-Iodobenzoyl)piperazin-2-one can be approached through two primary routes:
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Acylation of Piperazin-2-one: Reaction of piperazin-2-one with 4-iodobenzoyl chloride in the presence of a base such as triethylamine.
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Ring Formation via Cyclization: Construction of the piperazin-2-one ring from a linear precursor, followed by iodobenzoyl introduction.
Stepwise Synthesis
A plausible synthetic route, inspired by methods for analogous compounds , involves:
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Michael Addition: Benzylamine and methyl acrylate undergo Michael addition in methanol to form a β-amino ester intermediate.
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Dieckmann Cyclization: The intermediate undergoes intramolecular cyclization under basic conditions (e.g., sodium methoxide) to yield 1-benzylpiperazin-2-one.
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Debenzylation and Acylation: Catalytic hydrogenation removes the benzyl group, followed by acylation with 4-iodobenzoyl chloride to introduce the iodobenzoyl moiety.
Critical Reaction Parameters:
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Temperature: Cyclization typically requires reflux conditions (80–100°C) .
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Catalysts: Palladium on carbon (Pd/C) facilitates debenzylation under hydrogen atmosphere .
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Purification: Recrystallization from ethanol-water mixtures enhances purity .
Physicochemical Properties and Characterization
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of piperazin-2-one) and ~1650 cm⁻¹ (amide C=O of benzoyl group) .
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NMR Spectroscopy:
Crystallographic Insights
In related structures, such as 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, the iodobenzoyl group participates in C–H⋯O and C–H⋯π interactions, forming three-dimensional supramolecular networks . Similar behavior is anticipated for 4-(4-Iodobenzoyl)piperazin-2-one, with iodine contributing to halogen bonding (I⋯N/O interactions) .
Reactivity and Chemical Transformations
Nucleophilic Substitution
The iodine atom in the 4-iodobenzoyl group is susceptible to nucleophilic displacement. For example:
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Azidation: Reaction with sodium azide (NaN₃) in dimethylformamide (DMF) yields 4-(4-azidobenzoyl)piperazin-2-one .
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Suzuki Coupling: Palladium-catalyzed coupling with aryl boronic acids replaces iodine with aromatic groups .
Oxidation and Reduction
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Oxidation: The ketone in piperazin-2-one can be oxidized to a lactam oxide using m-chloroperbenzoic acid (mCPBA) .
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, yielding 4-(4-iodobenzoyl)piperazine .
Halogen Bonding in Supramolecular Assembly
The iodine atom’s role in directing crystal packing is exemplified in structures where I⋯N halogen bonds stabilize layered architectures . Such interactions could enhance the material’s thermal stability or co-crystallization propensity.
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